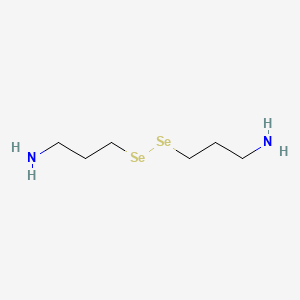
Selenohomocystamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Selenohomocystamine, also known as this compound, is a useful research compound. Its molecular formula is C6H16N2Se2 and its molecular weight is 274.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biochemical Properties and Mechanisms
Selenohomocystamine functions as a selenoamino acid, which can influence several biological processes. The incorporation of selenium is known to enhance antioxidant properties, which can protect cells from oxidative stress. This property has been studied in the context of various diseases, including cardiovascular disorders and cancer.
Cardiovascular Health
Research indicates that selenium plays a vital role in cardiovascular health by influencing cardiomyocyte survival and apoptosis pathways. This compound may contribute to these effects by serving as a precursor for selenoproteins that regulate cellular functions in heart tissue. Studies have shown that selenium deficiency correlates with increased apoptosis in cardiomyocytes, suggesting that adequate levels of this compound could mitigate these effects .
Case Study : A study conducted on animal models demonstrated that supplementation with this compound improved cardiac function and reduced markers of oxidative stress in heart tissues .
Cancer Research
This compound has been investigated for its potential anticancer properties. Its ability to induce apoptosis in cancer cells while protecting normal cells makes it a candidate for therapeutic development.
Case Study : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including prostate and breast cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and death .
Pharmacological Applications
This compound's unique chemical structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Antimicrobial Properties
Recent studies have explored the antimicrobial effects of this compound against pathogenic bacteria. The compound exhibits bactericidal activity, potentially due to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
Case Study : A series of experiments revealed that this compound effectively reduced the growth of antibiotic-resistant strains of Staphylococcus aureus, highlighting its potential as an alternative therapeutic agent .
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective properties, particularly in neurodegenerative diseases such as Alzheimer's disease. The compound's antioxidant effects may help reduce neuroinflammation and protect neuronal cells from damage.
Case Study : Animal studies demonstrated that treatment with this compound led to improved cognitive function and reduced amyloid plaque formation in models of Alzheimer's disease .
Propriétés
Numéro CAS |
51541-77-6 |
|---|---|
Formule moléculaire |
C6H16N2Se2 |
Poids moléculaire |
274.1 g/mol |
Nom IUPAC |
3-(3-aminopropyldiselanyl)propan-1-amine |
InChI |
InChI=1S/C6H16N2Se2/c7-3-1-5-9-10-6-2-4-8/h1-8H2 |
Clé InChI |
CLCVMKWIDKKSJQ-UHFFFAOYSA-N |
SMILES |
C(CN)C[Se][Se]CCCN |
SMILES canonique |
C(CN)C[Se][Se]CCCN |
Key on ui other cas no. |
51541-77-6 |
Synonymes |
selenohomocystamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















